molecular formula C13H18O4 B12574043 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde CAS No. 224586-49-6

4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde

Katalognummer: B12574043
CAS-Nummer: 224586-49-6
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: VCHJCKGXKVNISR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C13H18O4. It is characterized by the presence of a benzaldehyde core substituted with butan-2-yloxy and dimethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde typically involves the alkylation of 3,5-dimethoxybenzaldehyde with butan-2-ol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzoic acid.

    Reduction: 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzylamine.

Wissenschaftliche Forschungsanwendungen

4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    3,5-Dimethoxybenzaldehyde: Lacks the butan-2-yloxy group.

Uniqueness

4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde is unique due to the presence of both butan-2-yloxy and dimethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Eigenschaften

CAS-Nummer

224586-49-6

Molekularformel

C13H18O4

Molekulargewicht

238.28 g/mol

IUPAC-Name

4-butan-2-yloxy-3,5-dimethoxybenzaldehyde

InChI

InChI=1S/C13H18O4/c1-5-9(2)17-13-11(15-3)6-10(8-14)7-12(13)16-4/h6-9H,5H2,1-4H3

InChI-Schlüssel

VCHJCKGXKVNISR-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OC1=C(C=C(C=C1OC)C=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.